![molecular formula C19H22N4O B12542271 N-[1,2-Dimethyl-3-(propan-2-yl)-1H-indol-5-yl]-N'-pyridin-3-ylurea CAS No. 143798-20-3](/img/structure/B12542271.png)
N-[1,2-Dimethyl-3-(propan-2-yl)-1H-indol-5-yl]-N'-pyridin-3-ylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1,2-Dimethyl-3-(propan-2-yl)-1H-indol-5-yl]-N’-pyridin-3-ylurea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of an indole ring substituted with dimethyl and isopropyl groups, and a pyridine ring connected through a urea linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1,2-Dimethyl-3-(propan-2-yl)-1H-indol-5-yl]-N’-pyridin-3-ylurea typically involves the following steps:
Formation of the Indole Derivative: The indole ring is synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Substitution Reactions: The indole derivative is then subjected to alkylation reactions to introduce the dimethyl and isopropyl groups.
Urea Formation: The substituted indole is reacted with an isocyanate derivative of pyridine to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[1,2-Dimethyl-3-(propan-2-yl)-1H-indol-5-yl]-N’-pyridin-3-ylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the indole or pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
N-[1,2-Dimethyl-3-(propan-2-yl)-1H-indol-5-yl]-N’-pyridin-3-ylurea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-[1,2-Dimethyl-3-(propan-2-yl)-1H-indol-5-yl]-N’-pyridin-3-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- N-[1,2-Dimethyl-3-(propan-2-yl)-1H-indol-5-yl]-N’-pyridin-2-ylurea
- N-[1,2-Dimethyl-3-(propan-2-yl)-1H-indol-5-yl]-N’-pyridin-4-ylurea
- N-[1,2-Dimethyl-3-(propan-2-yl)-1H-indol-5-yl]-N’-quinolin-3-ylurea
Uniqueness
N-[1,2-Dimethyl-3-(propan-2-yl)-1H-indol-5-yl]-N’-pyridin-3-ylurea is unique due to its specific substitution pattern on the indole and pyridine rings, which can influence its chemical reactivity and biological activity
Propiedades
Número CAS |
143798-20-3 |
|---|---|
Fórmula molecular |
C19H22N4O |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
1-(1,2-dimethyl-3-propan-2-ylindol-5-yl)-3-pyridin-3-ylurea |
InChI |
InChI=1S/C19H22N4O/c1-12(2)18-13(3)23(4)17-8-7-14(10-16(17)18)21-19(24)22-15-6-5-9-20-11-15/h5-12H,1-4H3,(H2,21,22,24) |
Clave InChI |
WBAQRDIJYMHAEH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(N1C)C=CC(=C2)NC(=O)NC3=CN=CC=C3)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


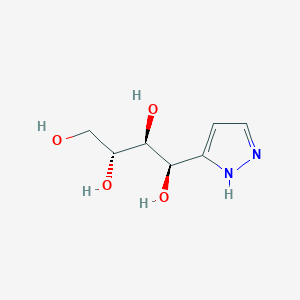
![Calcium, [(1S)-1-methyl-2,2-diphenylcycloprop-1-yl]bromo-](/img/structure/B12542198.png)
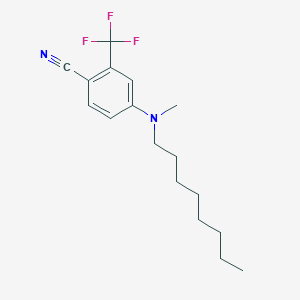
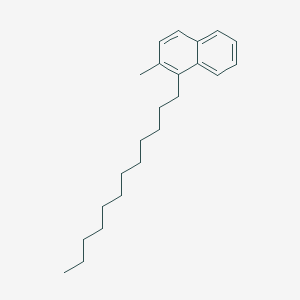
![2,3-Bis[(trimethylsilyl)oxy]propan-1-amine](/img/structure/B12542211.png)
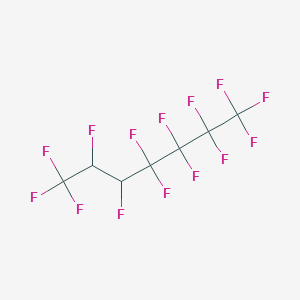
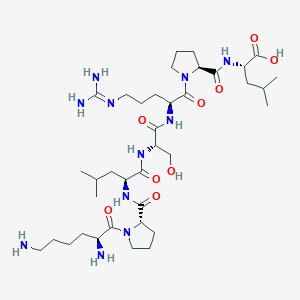
![1,4-Bis{[3,4-bis(decyloxy)phenyl]methyl}piperazine](/img/structure/B12542238.png)
![Tributyl[(1S)-1-(methoxymethoxy)-3-phenylpropyl]stannane](/img/structure/B12542246.png)
![Carbamic acid, [4-(butoxyphosphinyl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B12542250.png)
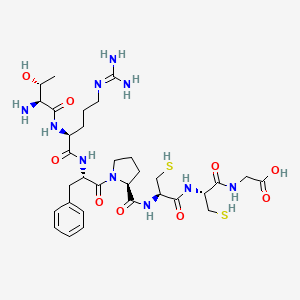
![(2S)-2-{(2-Fluorophenyl)[(2-methoxyphenyl)sulfanyl]methyl}morpholine](/img/structure/B12542275.png)
![Pyrimido[5,4-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy-](/img/structure/B12542284.png)
![Diethyl (2-aminobicyclo[2.2.1]heptan-2-yl)phosphonate](/img/structure/B12542287.png)
